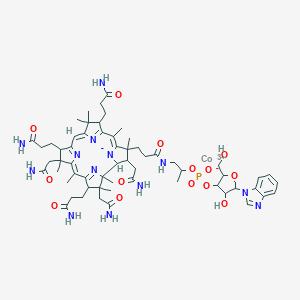
6-Amino-1-(3-methoxypropyl)pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1-(3-methoxypropyl)pyrimidine-2,4-dione is a synthetic organic compound belonging to the uracil family Uracil derivatives are known for their significant roles in various biological processes and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-(3-methoxypropyl)pyrimidine-2,4-dione typically involves the reaction of uracil derivatives with 3-methoxypropylamine. The process can be carried out under mild conditions, often using solvents like dichloromethane or ethyl acetate. The reaction may require catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes but with optimizations for yield and purity. Techniques such as catalytic hydrogenation and the use of protecting groups can be employed to enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1-(3-methoxypropyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenated compounds, bases like sodium hydroxide
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Amino-1-(3-methoxypropyl)pyrimidine-2,4-dione has been explored for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Studied for its potential therapeutic effects, particularly in the context of antiviral and anticancer research.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 6-Amino-1-(3-methoxypropyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-(3-Methoxypropyl)-4-piperidinamine
- 1-(3-Methoxypropyl)-piperazine
- 6-Methyl-1H-pyrimidin-2,4-diones
Comparison: 6-Amino-1-(3-methoxypropyl)pyrimidine-2,4-dione is unique due to its specific substitution pattern on the uracil ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
158893-39-1 |
|---|---|
Molecular Formula |
C8H13N3O3 |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
6-amino-1-(3-methoxypropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O3/c1-14-4-2-3-11-6(9)5-7(12)10-8(11)13/h5H,2-4,9H2,1H3,(H,10,12,13) |
InChI Key |
RWSZTPQGFXCVNF-UHFFFAOYSA-N |
SMILES |
COCCCN1C(=CC(=O)NC1=O)N |
Canonical SMILES |
COCCCN1C(=CC(=O)NC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![((7R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B136363.png)




![1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole](/img/structure/B136376.png)



![Naphtho[1,2-d]thiazol-5-ol,4-methyl-2-[(3-pyridinylmethyl)amino]-](/img/structure/B136385.png)


